4-Méthoxy-2(3H)-benzothiazolone

Vue d'ensemble

Description

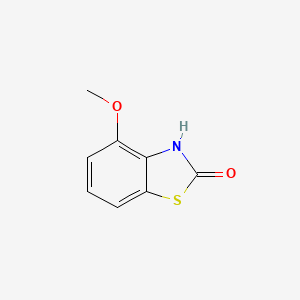

4-Methoxy-2(3H)-benzothiazolone is an organic compound belonging to the benzothiazolone family It is characterized by a benzothiazole ring with a methoxy group at the fourth position

Applications De Recherche Scientifique

4-Methoxy-2(3H)-benzothiazolone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other materials.

Mécanisme D'action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Biochemical Pathways

The map kinase pathway could be one of the potential pathways affected, given the possible interaction with erk1/2 .

Result of Action

Given its potential interaction with erk1/2, it might have antineoplastic effects .

Analyse Biochimique

Biochemical Properties

4-Methoxy-2(3H)-benzothiazolone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with esteroproteases, which are enzymes that hydrolyze ester bonds . The interaction between 4-Methoxy-2(3H)-benzothiazolone and esteroproteases involves the hydrolysis of the compound, leading to the formation of specific reaction products. This interaction is crucial for understanding the enzyme’s specificity and activity.

Cellular Effects

The effects of 4-Methoxy-2(3H)-benzothiazolone on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of esteroproteases in the submandibular gland of rats, leading to changes in cellular processes . These effects are essential for understanding how 4-Methoxy-2(3H)-benzothiazolone can be used to manipulate cellular functions for research purposes.

Molecular Mechanism

The molecular mechanism of 4-Methoxy-2(3H)-benzothiazolone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind to esteroproteases and other enzymes results in the hydrolysis of ester bonds, which is a critical step in various biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-2(3H)-benzothiazolone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-2(3H)-benzothiazolone remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 4-Methoxy-2(3H)-benzothiazolone vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Methoxy-2(3H)-benzothiazolone can lead to adverse effects, including enzyme inhibition and cellular damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research applications.

Metabolic Pathways

4-Methoxy-2(3H)-benzothiazolone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with esteroproteases and other enzymes plays a significant role in its metabolism, leading to the formation of specific reaction products

Transport and Distribution

The transport and distribution of 4-Methoxy-2(3H)-benzothiazolone within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific binding proteins and transporters, which determine its localization and accumulation within cells

Subcellular Localization

The subcellular localization of 4-Methoxy-2(3H)-benzothiazolone is a crucial factor that influences its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-2(3H)-benzothiazolone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzothiazolone ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-2(3H)-benzothiazolone.

Reduction: Reduced benzothiazolone derivatives.

Substitution: Various substituted benzothiazolones depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-2(3H)-benzothiazolone

- 4-Methyl-2(3H)-benzothiazolone

- 4-Ethoxy-2(3H)-benzothiazolone

Uniqueness

4-Methoxy-2(3H)-benzothiazolone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Activité Biologique

Overview

4-Methoxy-2(3H)-benzothiazolone is an organic compound belonging to the benzothiazolone family, characterized by a benzothiazole ring with a methoxy group at the fourth position. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme interactions.

The biological activity of 4-Methoxy-2(3H)-benzothiazolone is primarily attributed to its ability to interact with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been linked to the modulation of the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, which plays a crucial role in cell proliferation and survival. This interaction suggests potential antineoplastic effects, particularly in cancer therapy.

- Enzyme Interactions : The compound interacts with esteroproteases, enzymes responsible for hydrolyzing ester bonds, which are critical in various metabolic processes. This interaction may lead to alterations in cellular signaling and metabolism.

- Cellular Effects : Research indicates that 4-Methoxy-2(3H)-benzothiazolone can modulate cellular processes by affecting gene expression and signaling pathways. For instance, it has been shown to influence the activity of esteroproteases in rat submandibular glands, leading to significant changes in cellular function.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives, including 4-Methoxy-2(3H)-benzothiazolone. For example:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that similar benzothiazolone derivatives exhibit IC50 values indicating their effectiveness in inhibiting cell growth. For instance, compounds derived from this class have shown IC50 values as low as 0.62 µM against breast cancer cell lines like MCF-7 .

- Mechanistic Insights : The antitumor mechanism is thought to involve induction of apoptosis and disruption of mitotic processes, leading to cell cycle arrest and subsequent cell death .

Other Biological Activities

In addition to its antitumor properties, benzothiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Various substituted benzothiazoles have shown significant antibacterial and antifungal properties against a spectrum of pathogens .

- Antiviral Activity : Some studies have indicated potential antiviral effects, particularly against HIV, highlighting the versatility of this compound class in therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives of benzothiazolone to enhance their biological activities:

- A study reported the synthesis of styryl-2(3H)-benzothiazolone analogs that exhibited potent cytotoxicity against endothelial cells (IC50 = 0.13 µM) and demonstrated anti-angiogenic properties by disrupting vascular structures .

- Another investigation into methoxy-substituted benzothiazoles revealed their broad-spectrum biological activities, including significant antitumor effects across various cancer types .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antitumor | Cytotoxic effects on MCF-7 and other cancer cell lines | 0.62 µM (MCF-7) |

| Antimicrobial | Effective against various bacterial strains | Varies by derivative |

| Antiviral | Potential activity against HIV | Not specified |

| Enzyme Interaction | Modulation of esteroproteases leading to altered cellular functions | Not quantified |

Propriétés

IUPAC Name |

4-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIESUSRKISCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509446 | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-66-4 | |

| Record name | 4-Methoxy-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.